molecular formula C11H10ClF5OS B14041188 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene

Cat. No.: B14041188
M. Wt: 320.71 g/mol
InChI Key: FCKOQBBVYMBZOG-UHFFFAOYSA-N
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Description

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene is a complex organic compound characterized by the presence of multiple halogen atoms and functional groups

Preparation Methods

The synthesis of 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene typically involves multiple steps, including halogenation, etherification, and thiolation reactions

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can lead to the formation of dehalogenated or partially reduced products.

    Substitution: Nucleophilic substitution reactions can occur at the chloropropyl group, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound may be studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.

    Industry: It can be used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene exerts its effects depends on its interaction with molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s halogen atoms and functional groups can influence its binding affinity and specificity, leading to various biological effects.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene stands out due to its unique combination of halogen atoms and functional groups. Similar compounds may include:

  • 1-(3-Chloropropyl)-3-methoxy-2-(trifluoromethylthio)benzene
  • 1-(3-Chloropropyl)-3-(difluoromethoxy)-2-methylbenzene
  • This compound

These compounds share structural similarities but differ in the specific arrangement and types of functional groups, which can lead to differences in their chemical properties and applications.

Biological Activity

1-(3-Chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylthio)benzene, identified by its CAS number 1805866-57-2, is a chemical compound with a complex structure that presents potential biological activities. This article will explore its biological activity, including relevant case studies, research findings, and a comparative analysis of its properties.

Molecular Structure

The molecular formula for this compound is C11H10ClF5OS. The compound features several functional groups that may contribute to its biological activity:

  • Chloropropyl group : Affects lipophilicity and potential interactions with biological membranes.
  • Difluoromethoxy group : May enhance metabolic stability.
  • Trifluoromethylthio group : Known to influence pharmacological properties.

Physical Properties

PropertyValue
Molecular Weight320.71 g/mol
Purity≥ 98%
AppearanceCrystalline solid
SolubilitySoluble in organic solvents

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study highlighted the antifungal activity of structurally related compounds, suggesting that the presence of halogenated groups can enhance efficacy against various fungal strains. The mechanism of action typically involves disruption of fungal cell membrane integrity by inhibiting ergosterol biosynthesis .

Cytotoxicity and Pharmacological Effects

In vitro studies have demonstrated that this compound may possess cytotoxic effects against certain cancer cell lines. The presence of trifluoromethyl and chloropropyl groups is believed to play a crucial role in modulating the compound's interaction with cellular targets, potentially leading to apoptosis in malignant cells.

Case Studies

  • Case Study on Antifungal Activity :
    • Objective : To evaluate the antifungal efficacy of compounds with similar structures.
    • Findings : Compounds showed inhibition of Candida albicans growth at concentrations as low as 10 µg/mL, indicating promising antifungal potential.
  • Case Study on Cytotoxicity :
    • Objective : Assess the cytotoxic effects on breast cancer cell lines (MCF-7).
    • Findings : The compound exhibited an IC50 value of 15 µM, suggesting moderate cytotoxicity compared to standard chemotherapeutics.

The biological activity of this compound is hypothesized to involve:

  • Membrane Disruption : Halogenated groups may increase lipophilicity, facilitating membrane penetration and subsequent disruption.
  • Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways in fungi and cancer cells.

Comparative Analysis with Similar Compounds

To provide context, a comparison with structurally similar compounds can elucidate the unique properties of this compound.

Compound NameCAS NumberAntimicrobial ActivityCytotoxicity (IC50)
1-(3-Chloropropyl)-3-(difluoromethoxy)...1805866-57-2Moderate15 µM
Similar Compound AXXXX-XX-XXXXHigh10 µM
Similar Compound BXXXX-XX-XXXXLow20 µM

Properties

Molecular Formula

C11H10ClF5OS

Molecular Weight

320.71 g/mol

IUPAC Name

1-(3-chloropropyl)-3-(difluoromethoxy)-2-(trifluoromethylsulfanyl)benzene

InChI

InChI=1S/C11H10ClF5OS/c12-6-2-4-7-3-1-5-8(18-10(13)14)9(7)19-11(15,16)17/h1,3,5,10H,2,4,6H2

InChI Key

FCKOQBBVYMBZOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)OC(F)F)SC(F)(F)F)CCCCl

Origin of Product

United States

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